3-Amino-5-bromo-4-(trifluoromethyl)pyridine
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Overview
Description
3-Amino-5-bromo-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrF3N2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-5-bromo-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-bromo-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 3-Amino-4-(trifluoromethyl)pyridine
Uniqueness
3-Amino-5-bromo-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both amino and bromo groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C6H4BrF3N2 |
---|---|
Molecular Weight |
241.01 g/mol |
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2 |
InChI Key |
SKYJTOCRURZFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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